molecular formula C18H20ClNO2S B2686406 N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide CAS No. 2034257-50-4

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide

Cat. No.: B2686406
CAS No.: 2034257-50-4
M. Wt: 349.87
InChI Key: JBKNPDXXEMBWQL-UHFFFAOYSA-N
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Description

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is a synthetic organic compound with the molecular formula C18H20ClNO2S and a molecular weight of 349.87 g/mol . This benzamide derivative features a 3-chlorophenyl group and a unique ethylthio moiety on its benzamide core, making it a compound of interest for various research applications. Benzamide derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their diverse biological activities. Substituted benzamides have been investigated for their potential interactions with the central nervous system . Furthermore, structurally related benzamide compounds have demonstrated notable antimicrobial and anticancer properties in research settings, highlighting the pharmacophore's versatility . The specific research applications for this compound are still being explored. Its structural features suggest potential as a building block in drug discovery or as a chemical probe for investigating biological pathways. Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-[3-(3-chlorophenyl)-3-hydroxypropyl]-2-ethylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO2S/c1-2-23-17-9-4-3-8-15(17)18(22)20-11-10-16(21)13-6-5-7-14(19)12-13/h3-9,12,16,21H,2,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKNPDXXEMBWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NCCC(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2-(ethylthio)benzoic acid.

    Formation of Intermediate: The 3-chlorobenzaldehyde undergoes a Grignard reaction with a suitable Grignard reagent to form a 3-chlorophenyl magnesium bromide intermediate.

    Addition Reaction: This intermediate is then reacted with 3-hydroxypropyl bromide to form the 3-(3-chlorophenyl)-3-hydroxypropyl intermediate.

    Amidation: The final step involves the amidation of the intermediate with 2-(ethylthio)benzoic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group under suitable conditions.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (palladium on carbon) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of 3-(3-chlorophenyl)-3-oxopropyl-2-(ethylthio)benzamide.

    Reduction: Formation of N-(3-phenyl-3-hydroxypropyl)-2-(ethylthio)benzamide.

    Substitution: Formation of N-(3-(3-aminophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of benzamide derivatives, including N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide. Research indicates that modifications in the benzamide structure can enhance activity against viruses such as Enterovirus 71 (EV71). In vitro assays demonstrated that specific derivatives exhibit low micromolar IC50 values, indicating promising antiviral efficacy.

  • Case Study : A study published in Molecules demonstrated that certain N-phenylbenzamide derivatives showed effective inhibition against EV71 with IC50 values ranging from 5.7 to 18 µM, suggesting a potential lead for developing antiviral agents .

Anticancer Properties

Benzamide derivatives are also being explored for their anticancer properties. The compound has been implicated in inhibiting pathways associated with tumor growth and proliferation, particularly through the modulation of phosphatidylinositol 3-kinase (PI3K) signaling pathways.

  • Case Study : In a patent application, it was noted that specific substituted benzamides exhibit significant activity against various cancer cell lines by targeting PI3K pathways, which are critical in many malignancies .

Mechanism of Action

The mechanism by which N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide exerts its effects depends on its interaction with specific molecular targets. For instance, in a biological context, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The presence of the chlorophenyl and hydroxypropyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Key Functional Groups Biological/Chemical Role References
N-(3-(3-Chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide C₁₈H₂₀ClNO₂S Benzamide, 3-chlorophenyl, ethylthio, hydroxypropyl Hypothesized agrochemical/pharmacological agent N/A
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)cyclopropanecarboxamide) C₁₅H₁₅ClN₂O₃ Chlorophenyl, cyclopropane, furanone Pesticide (fungicidal activity)
3-Chloro-N-(3-hydroxyphenyl)benzamide C₁₃H₁₀ClNO₂ Benzamide, 3-hydroxyphenyl, 3-chloro Unspecified (structural analog)
N-(3-Chlorophenyl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide C₁₇H₁₁Cl₂N₂O Chlorophenyl, cyano, enamide Building block for synthetic chemistry
N-(3-Chloro-2-methylphenyl)-2-ethoxybenzamide C₁₆H₁₆ClNO₂ Ethoxy, chlorophenyl, benzamide Unspecified (solubility studies)

Key Observations :

  • Substituent Effects : The ethylthio group in the target compound may confer higher lipophilicity (logP) compared to ethoxy in , influencing membrane permeability.
  • Hydroxypropyl vs. Hydroxyphenyl : The hydroxypropyl chain introduces flexibility and additional hydrogen-bonding capacity compared to 3-hydroxyphenyl in .

Spectroscopic and Physicochemical Properties

  • NMR Data : Peaks for hydroxypropyl (δ ~3.4 ppm, CH₂; δ ~1.8 ppm, OH) and ethylthio (δ ~2.9 ppm, SCH₂) groups are anticipated, aligning with shifts observed in .
  • LogP and Solubility : The ethylthio group likely increases logP compared to ethoxy analogs (e.g., ), reducing aqueous solubility but enhancing lipid membrane penetration.

Biological Activity

N-(3-(3-chlorophenyl)-3-hydroxypropyl)-2-(ethylthio)benzamide is a synthetic compound that belongs to the class of benzamide derivatives. Its structure includes a chlorophenyl group and an ethylthio moiety, which may contribute to its biological activity. Understanding the biological activity of this compound involves exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₈H₂₀ClNO₂S
  • Molecular Weight : 349.9 g/mol
  • CAS Number : 2034257-50-4

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential effects on cellular processes and molecular interactions.

  • Receptor Binding : The compound is believed to interact with specific receptors, potentially modulating their activity. This interaction may influence various signaling pathways within cells.
  • Enzyme Inhibition : Like other benzamides, this compound may act as an inhibitor of certain enzymes, affecting metabolic pathways critical for cellular function.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies suggest that compounds in this class may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
  • Anti-inflammatory Effects : Some related compounds have shown potential in reducing inflammation, indicating that this compound might possess similar properties.

Research Findings

Several studies have explored the biological activity of benzamide derivatives, providing insights into their mechanisms and effects:

StudyFindings
Investigated the binding affinity of substituted benzamides to human CRBN, showing that structural variations significantly affect their recruitment efficiency and degradation of neosubstrates.
Analyzed the stability and reactivity of benzamide derivatives under various pH conditions, revealing the hydrolytic susceptibility of certain compounds.
Explored the structural characteristics of related benzamides and their conformational behavior, which may influence biological activity.

Case Studies

  • Anticancer Activity : A study on a related compound demonstrated significant cytotoxic effects against multiple myeloma cell lines, suggesting that modifications in the benzamide structure can enhance anticancer efficacy.
  • Inflammation Models : In vivo models have shown that similar benzamide derivatives can reduce inflammatory markers in animal models, indicating potential therapeutic applications in treating inflammatory diseases.

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